molecular formula C24H23N3O5 B2756810 N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-35-7

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2756810
CAS RN: 872857-35-7
M. Wt: 433.464
InChI Key: GAHFPYNGWZUKQG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MAIA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting subject for further research.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Research has highlighted the potential of 2-oxo-morpholin-3-yl-acetamide derivatives, with structural similarities to N-(3-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, as broad-spectrum antifungal agents. These compounds exhibit fungicidal activities against Candida species and show promise against a variety of fungi, including molds and dermatophytes, due to their improved plasmatic stability and in vitro antifungal activity (Bardiot et al., 2015). Additionally, compounds with structural components such as morpholine have been synthesized and explored for their antimicrobial properties. For instance, derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant antimicrobial activity against selected microbial species, highlighting their potential application in combating microbial infections (Gul et al., 2017).

Structural Studies and Binding Interactions

The structural and crystallographic analysis of compounds containing morpholine, similar to the core structure of this compound, has been a subject of interest. Studies have investigated the molecular and crystal structures of compounds formed through the interaction of morpholine with other chemical groups, providing insight into their potential interactions and stability (Dyachenko et al., 2012). These structural analyses are crucial for understanding the binding interactions and mechanisms of action of such compounds, which could be applied to drug design and development.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-16(28)17-5-4-6-18(13-17)25-24(31)23(30)20-14-27(21-8-3-2-7-19(20)21)15-22(29)26-9-11-32-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFPYNGWZUKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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